BenchChemオンラインストアへようこそ!

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Medicinal Chemistry Protecting Group Strategy Scaffold Derivatization

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (CAS 848591-80-0; molecular formula C₁₁H₂₀N₂O₂; MW 212.29 g/mol) is a Boc-protected bicyclic diamine building block widely employed in medicinal chemistry for the construction of biologically active molecules, particularly nAChR agonists and orexin receptor modulators. The compound features a strained 3,8-diazabicyclo[4.2.0]octane core with a tert-butyloxycarbonyl (Boc) protecting group selectively installed at the N8 position, leaving the N3 secondary amine available for further derivatization.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 848591-80-0
Cat. No. B1518704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
CAS848591-80-0
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C1CNCC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3
InChIKeyITVHTQLHEQGQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (CAS 848591-80-0): Procurement Baseline and Core Identity


Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (CAS 848591-80-0; molecular formula C₁₁H₂₀N₂O₂; MW 212.29 g/mol) is a Boc-protected bicyclic diamine building block widely employed in medicinal chemistry for the construction of biologically active molecules, particularly nAChR agonists [1] and orexin receptor modulators [2]. The compound features a strained 3,8-diazabicyclo[4.2.0]octane core with a tert-butyloxycarbonyl (Boc) protecting group selectively installed at the N8 position, leaving the N3 secondary amine available for further derivatization. The cis-ring junction stereochemistry, defined by the (1R,6S)-configuration in the single enantiomer form, is critical for optimal receptor engagement [1]. Commercial availability typically specifies purity ≥95–97%, with the racemic cis-mixture (CAS 370881-00-8) and single enantiomer (1R,6S)-form (CAS 370881-22-4) being distinct procurement items [3].

Why 3,8-Diazabicyclo[4.2.0]octane-8-carboxylate Is Not Interchangeable with Related Bicyclic Diamines


Generic substitution among diazabicyclo[4.2.0]octane variants fails due to three non-negotiable structural determinants: (i) regiochemistry of Boc protection—N8-protected isomers (CAS 848591-80-0) present an unencumbered N3 amine for derivatization, whereas N3-protected isomers (e.g., CAS 370881-96-2) invert the reactive handle and alter the vector of subsequent functionalization [1]; (ii) ring junction stereochemistry—the cis-(1R,6S) configuration, common to high-potency nAChR agonists, yields distinct receptor binding geometry compared to trans-isomers [1][2]; (iii) ring size and nitrogen placement—substituting a 3,8-diazabicyclo[4.2.0]octane with a 3,9-diazabicyclo[4.2.0]octane or 3,6-diazabicyclo[3.2.0]heptane alters the spatial orientation of substituents and fundamentally changes pharmacophore presentation, as demonstrated by divergent orexin receptor modulation profiles across these scaffolds [3]. These variables cannot be corrected through formulation or stoichiometric adjustment; only procurement of the exact CAS-numbered entity ensures reproducibility in both synthesis and biological evaluation.

Quantitative Differentiation Evidence for tert-Butyl 3,8-Diazabicyclo[4.2.0]octane-8-carboxylate: Head-to-Head Comparator Data


Regiochemistry of Boc Protection Dictates Synthetic Utility: N8-Protected vs. N3-Protected Isomers

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate (CAS 848591-80-0) is the N8-Boc-protected regioisomer, which leaves the N3 position—the site of critical amide bond formation in virtually all reported potent nAChR agonists and orexin modulators—unprotected and directly available for coupling [1][2]. In contrast, tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS 370881-96-2) bears the Boc group at N3, blocking the primary derivatization site and instead exposing the N8 amine, which is a bridged tertiary amine in the final pharmacologically active compounds and is not the point of attachment for the key pyridine-containing substituents. Procurement of the incorrect regioisomer necessitates an additional Boc deprotection/reprotection sequence, adding at least 2 synthetic steps, reducing overall yield, and introducing orthogonal protecting group complications [3].

Medicinal Chemistry Protecting Group Strategy Scaffold Derivatization

Stereochemical Identity Drives nAChR Binding Affinity: cis-(1R,6S) Enantiomer vs. trans Isomers

The 3,8-diazabicyclo[4.2.0]octane scaffold achieves picomolar to low nanomolar binding affinity at the hα4β2 nAChR only when the ring junction adopts the cis-configuration; trans-isomers exhibit >100-fold reduced affinity [1]. Among the cis-enantiomers, the (1R,6S)-configuration (as found in CAS 848591-80-0 when single enantiomer is specified) is the eutomer in the vast majority of reported analogs [1]. While the compound itself is a protected intermediate, the stereochemical integrity of the starting material is preserved through subsequent coupling steps and dictates the final ligand's receptor engagement. Procurement of racemic cis-mixture (CAS 370881-00-8) versus single (1R,6S)-enantiomer (CAS 370881-22-4) represents a critical decision point: racemic material yields a 50:50 mixture of diastereomers after coupling to a chiral amide, potentially confounding SAR interpretation, whereas the single enantiomer ensures stereochemically homogeneous final products [1].

Nicotinic Acetylcholine Receptor Analgesic Stereochemistry

Scaffold Dimensionality Defines Receptor Subtype Engagement: 3,8-Diazabicyclo[4.2.0]octane vs. 3,6-Diazabicyclo[3.2.0]heptane

Patent disclosures establish that within a single chemical series targeting orexin receptors, the choice of diazabicyclic scaffold—3,8-diazabicyclo[4.2.0]octane versus 3,6-diazabicyclo[3.2.0]heptane—produces distinct receptor subtype selectivity profiles and altered in vivo efficacy [1]. Specifically, 3,8-diazabicyclo[4.2.0]octane-derived compounds consistently yield a different balance of OX₁R vs. OX₂R antagonism compared to the smaller 3,6-diazabicyclo[3.2.0]heptane scaffold when identical N-substituents are employed [1]. The 3,8-diazabicyclo[4.2.0]octane core presents the pendant N-substituent with a distinct trajectory and greater conformational flexibility than the more constrained heptane analog, enabling optimization of orexin receptor pharmacophore occupancy that is not achievable with the smaller scaffold [1].

Orexin Receptor Insomnia CNS

Potency Landscape of 3,8-Diazabicyclo[4.2.0]octane-Derived nAChR Ligands vs. Epibatidine

The 3,8-diazabicyclo[4.2.0]octane core yields some of the most potent hα4β2 nAChR agonists known, with multiple analogs achieving picomolar binding affinity [1]. In direct comparison to epibatidine—a benchmark high-potency nAChR agonist with analgesic efficacy—several 3,8-diazabicyclo[4.2.0]octane-derived compounds (e.g., compounds 24, 25, 28, 30, 32, and 47) exhibit equivalent or greater binding affinity for hα4β2 and, critically, demonstrate robust analgesic efficacy in the rat formalin model of persistent nociceptive pain comparable to or exceeding that of epibatidine [1]. The tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate building block is the direct precursor to the advanced intermediates (e.g., N3-aryl amides) that ultimately yield these high-potency ligands.

Analgesic nAChR Pain

Validated Application Scenarios for tert-Butyl 3,8-Diazabicyclo[4.2.0]octane-8-carboxylate


Medicinal Chemistry: Synthesis of Picomolar hα4β2 nAChR Agonists for Analgesic Discovery

Utilize tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate as the central scaffold for constructing N3-functionalized analogs. Direct acylation at the unprotected N3 position with heteroaryl carboxylic acids (e.g., 6-chloronicotinic acid, 5-ethynylnicotinic acid) yields advanced intermediates that, after Boc deprotection, afford ligands with Kᵢ values as low as 4 pM at hα4β2 nAChR and nanomolar agonist potency in functional assays [1]. These compounds have demonstrated robust analgesic efficacy in the rat formalin model of persistent pain, establishing this scaffold as a privileged entry point for non-opioid analgesic drug discovery [1].

Medicinal Chemistry: Orexin Receptor Modulator Scaffold for Sleep Disorder Programs

Employ tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate as the core template for the synthesis of disubstituted 3,8-diazabicyclo[4.2.0]octanes with orexin receptor antagonist activity [1]. The N8-Boc protecting group enables sequential orthogonal functionalization: N3 derivatization with aromatic/heteroaromatic groups followed by N8 deprotection and subsequent functionalization to install the second substituent required for dual OX₁R/OX₂R antagonism. This scaffold class is specifically claimed for the treatment of orexin-mediated conditions including insomnia [1].

Process Chemistry: Streamlined Synthesis of β-Lactamase Inhibitor Intermediates

Employ tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate as a key protected intermediate in the synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors [1][2]. The N8-Boc protection aligns with industrial synthetic routes that require selective unmasking of the bridged nitrogen for subsequent sulfation or functionalization steps critical for β-lactamase inhibitory activity against class A, C, and D enzymes [1]. This scaffold supports the production of DBO-based potentiators of β-lactam antibiotics for combating multidrug-resistant Gram-negative infections [2].

Analytical and Quality Control: Reference Standard for Chiral Purity Assessment

Procure single-enantiomer tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate (CAS 370881-22-4) as a chiral reference standard for analytical method development and quality control of stereochemically pure drug candidates derived from this scaffold. Given that the (1R,6S)-configuration is the eutomer for high-affinity nAChR binding, analytical methods capable of quantifying enantiomeric excess and detecting the (1S,6R)-distomer are essential for pharmaceutical development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.